1-Allyl-1H-pyrrole-2-carbaldehyde

Overview

Description

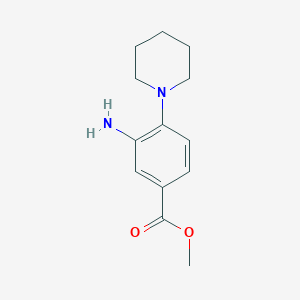

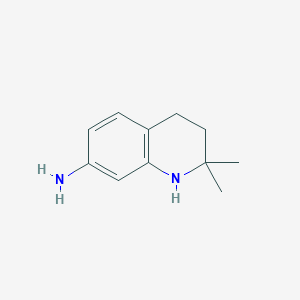

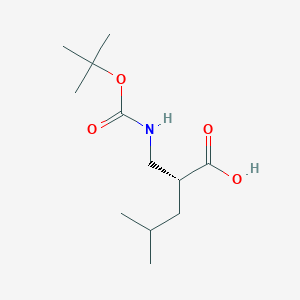

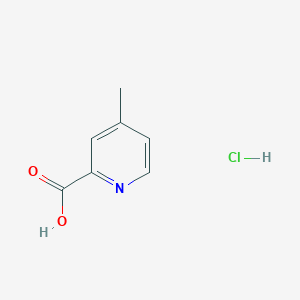

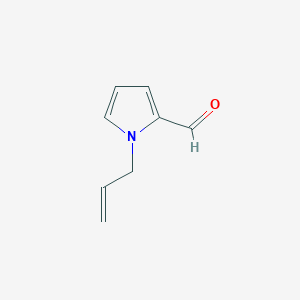

“1-Allyl-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C8H9NO. It has an average mass of 135.163 Da and a monoisotopic mass of 135.068420 Da .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrrole derivatives can be synthesized through various methods. For instance, the Paal-Knorr pyrrole synthesis involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring with an allyl group and a carbaldehyde group attached .

Chemical Reactions Analysis

Pyrrole-2-carboxaldehyde derivatives, which include “this compound”, have been isolated from many natural sources and can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives .

Physical and Chemical Properties Analysis

“this compound” has a density of 1.0±0.1 g/cm3, a boiling point of 226.3±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C. Its enthalpy of vaporization is 46.3±3.0 kJ/mol, and it has a flash point of 90.7±22.6 °C .

Scientific Research Applications

Photochemical Rearrangement : 1-Allyl derivatives of dihydropyrrolo[2,3-b]indoles, which can be prepared from indole-3-carbaldehyde, exhibit a unique behavior under photochemical conditions. These derivatives undergo rearrangement to their 2H-isomers, showcasing a reaction typical of pyrroles (Moody & Ward, 1984).

Application in Single Molecule Magnets : A study demonstrated the use of a derivative of 1H-pyrrole-2-carbaldehyde in forming a {Mn(III)25} barrel-like cluster. This structure exhibits single-molecule magnetic behavior, highlighting its potential in materials science and nanotechnology (Giannopoulos et al., 2014).

Hydrogen Bonding and Conformational Studies : Research into the conformations and hydrogen bonds in the isomers of pyrrole-2-carbaldehyde oxime revealed the stabilization of these molecules through intramolecular hydrogen bonding. This study enhances the understanding of molecular structure and dynamics (Afonin et al., 2009).

Development of Anticancer Drug Intermediates : A synthesis method was established for 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an important intermediate in the development of small molecule anticancer drugs. This research contributes to the field of medicinal chemistry and drug development (Wang et al., 2017).

Formation of Fluorescent Compounds : The synthesis of 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles, which are intensely fluorescent, was achieved by condensing 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine. This development has potential applications in the fields of fluorescence and materials science (Trofimov et al., 2009).

Infrared Spectroscopy and Photochemistry : A study on the infrared spectra and photochemistry of matrix-isolated pyrrole-2-carbaldehyde provided insights into the structural characteristics and photoreactivity of this compound, which are essential for understanding its chemical behavior (Giuliano et al., 2010).

Safety and Hazards

Future Directions

The future directions of “1-Allyl-1H-pyrrole-2-carbaldehyde” research could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields. As a pyrrole derivative, it may have potential uses in the development of new drugs or other chemical products .

Mechanism of Action

Target of Action

Pyrrole compounds are generally known to interact with various biological targets due to their rich electron cloud density .

Mode of Action

Pyrrole compounds can undergo various reactions such as oxidation and reduction . They can also react with alkyl halides under alkaline conditions to produce alkylated products .

Biochemical Pathways

Pyrrole compounds are often used as intermediates in the synthesis of drugs with a pyrrole skeleton .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Allyl-1H-pyrrole-2-carbaldehyde is currently unavailable in the referenced sources .

Properties

IUPAC Name |

1-prop-2-enylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-5-9-6-3-4-8(9)7-10/h2-4,6-7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZWYEBTQGJWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449090 | |

| Record name | 1-ALLYL-1H-PYRROLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101001-68-7 | |

| Record name | 1-ALLYL-1H-PYRROLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.